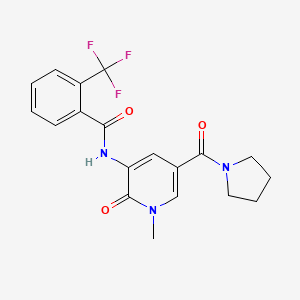

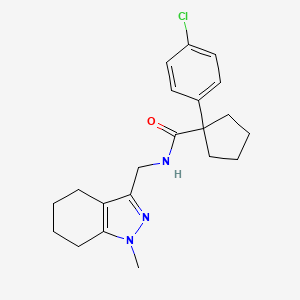

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of N-(1-Methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide

The compound , this compound, is a complex organic molecule that appears to be related to a family of compounds with potential pharmacological activities. The structure suggests the presence of a dihydropyridine core, which is a common feature in calcium channel blockers, and a pyrrolidine moiety, which is often seen in bioactive molecules.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include the formation of an intermediate pyridine or pyrrolidine derivative, followed by carbonylation or amination reactions. For instance, the synthesis of phthalimide derivatives from N-(pyridin-2-ylmethyl)benzamides using cobalt-catalyzed carbonylation is an example of how complex amides can be synthesized . Similarly, substituted N-(pyridyl)benzamides have been synthesized and characterized, which could provide insights into the synthetic pathways that might be employed for the target compound .

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been extensively studied. For example, the crystal and molecular structure of a related peptide compound showed a type III β-turn conformation, which could be relevant when considering the conformational preferences of the target compound . Additionally, the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative revealed the orientation of the pyridine and benzene rings, which could influence the physical and chemical properties of the compound .

Chemical Reactions Analysis

The target compound may undergo various chemical reactions, including those typical for amides, such as hydrolysis or reactions with nucleophiles. The reactivity of the pyrrolidine ring could also be significant, as seen in the synthesis of sulpiride, where a pyrrolidinyl methyl group is involved in the reaction . The presence of a trifluoromethyl group could also affect the compound's reactivity, potentially making it a good leaving group or affecting its electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its molecular structure. The presence of the dihydropyridine and pyrrolidine rings suggests potential for ring strain or conformational rigidity, which could affect its boiling point, solubility, and stability. The trifluoromethyl group is known to impart unique properties such as increased lipophilicity and metabolic stability. The synthesis and characterization of similar compounds, such as substituted N-(pyridyl)benzamides, have provided valuable information on how different substituents can affect molecular properties .

Applications De Recherche Scientifique

Crystal Structure and Molecular Analysis

Research has shown that compounds similar to N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide play a crucial role in understanding molecular structures and conformation. For instance, the crystal and molecular structure of related compounds has been determined to explore their intramolecular interactions and conformations such as type III β-turns, which are significant in the development of peptide-based therapeutics (Prasad et al., 1979).

Luminescence and Aggregation-Enhanced Emission

Compounds with structures similar to this compound have been studied for their luminescent properties and potential applications in optoelectronic devices. Research into pyridyl substituted benzamides has revealed their ability to form nano-aggregates with enhanced emission (AEE) in certain solvents, indicating their usefulness in the development of new luminescent materials (Srivastava et al., 2017).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds, including those similar to this compound, are fundamental in the field of medicinal chemistry. Studies have developed new synthetic routes and methodologies for creating such compounds, expanding the toolkit available for drug discovery and other applications (Xiao Yong-mei, 2013).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Investigations into the electrochemical oxidation mechanisms of polyamides containing structures similar to the chemical compound have utilized electrospray ionization tandem mass spectrometry (ESI-MS). This research aids in understanding the chemical behavior and potential applications of such compounds in various scientific fields, including analytical chemistry (Ji et al., 2005).

Propriétés

IUPAC Name |

N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3/c1-24-11-12(17(27)25-8-4-5-9-25)10-15(18(24)28)23-16(26)13-6-2-3-7-14(13)19(20,21)22/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXIMLGLVYWJMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)NC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-Dimethylphenyl)methyl]triazole](/img/structure/B2503293.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)

![Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2503297.png)

![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)

![3-[(2-Methyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-7-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2503305.png)

![N-[4-(acetylamino)phenyl]-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2503310.png)

![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)